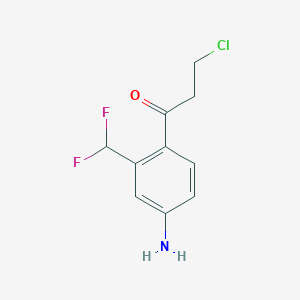
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is a chemical compound with a unique structure that includes an amino group, a difluoromethyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with an appropriate nucleophile, followed by catalytic reduction with hydrazine and Pd/C . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced catalysts and automated systems can further enhance the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols or amines.
Scientific Research Applications
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism by which 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Amino-2-trifluoromethylphenoxy)phenyl ether: Similar in structure but with an ether linkage instead of a carbonyl group.
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]sulfone: Contains a sulfone group, offering different chemical properties and reactivity.
Uniqueness
1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications and applications. The presence of both an amino group and a difluoromethyl group allows for diverse interactions with biological targets, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H10ClF2NO |
|---|---|
Molecular Weight |
233.64 g/mol |
IUPAC Name |
1-[4-amino-2-(difluoromethyl)phenyl]-3-chloropropan-1-one |
InChI |
InChI=1S/C10H10ClF2NO/c11-4-3-9(15)7-2-1-6(14)5-8(7)10(12)13/h1-2,5,10H,3-4,14H2 |
InChI Key |
IAOULVJWGRPHMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)C(F)F)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



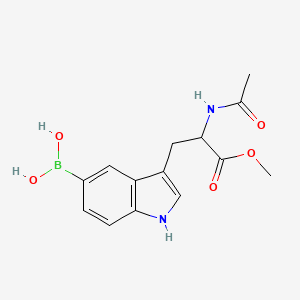
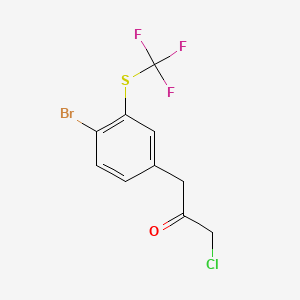
![Endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid](/img/structure/B14048007.png)
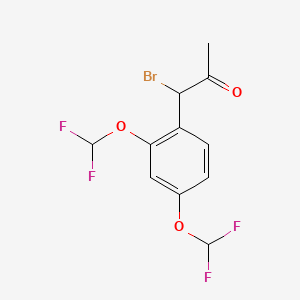
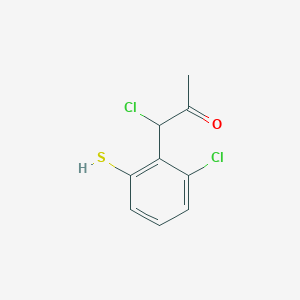
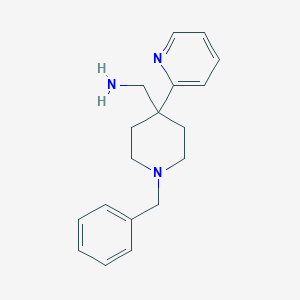
![(10S,13S)-10,13-dimethyl-2,16-di(piperidin-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14048030.png)
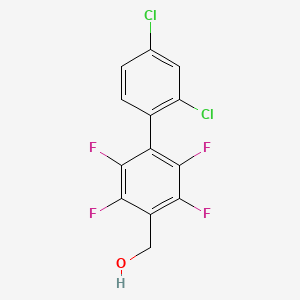
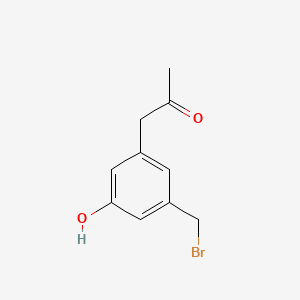

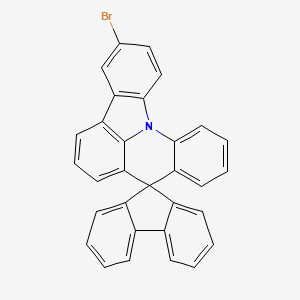
![(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-5-yl)methanamine](/img/structure/B14048045.png)

